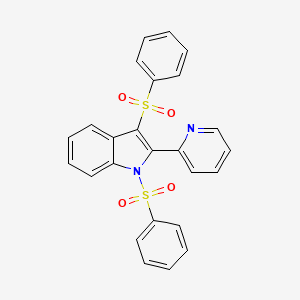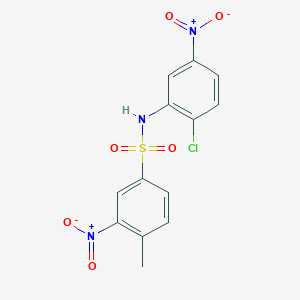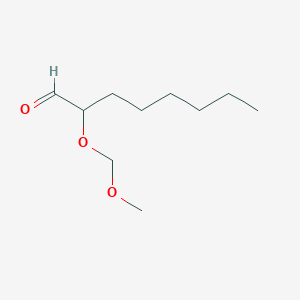
1,2,7-Trimethyldecahydro-1,7-ethanoazulen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,7-Trimethyldecahydro-1,7-ethanoazulen-2-ol is an organic compound with a complex structure It is a derivative of decahydroazulene, featuring three methyl groups and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,7-Trimethyldecahydro-1,7-ethanoazulen-2-ol typically involves the reaction of triethylaluminum with stereoisomeric 2,7-dimethyl- and 1,2,7-trimethyldecahydro-4-quinolones . The reaction conditions vary depending on the desired product. For instance, in benzene, the reaction can lead to the reduction of the carbonyl group to an alcohol group and alkylation to give tertiary 4-ethyl-substituted alcohols . The stereochemistry of the reduction depends on the temperature, and different solvents like tetrahydrofuran (THF) and diethyl ether can influence the product formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The choice of solvents, reagents, and reaction conditions would be tailored to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1,2,7-Trimethyldecahydro-1,7-ethanoazulen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
1,2,7-Trimethyldecahydro-1,7-ethanoazulen-2-ol has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Its derivatives may have potential biological activity, making it a candidate for drug development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1,2,7-Trimethyldecahydro-1,7-ethanoazulen-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the methyl groups can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dimethyldecahydro-4-quinolone: Similar in structure but with different functional groups.
1,2,7-Trimethyldecahydro-4-quinolone: Another derivative with slight structural variations.
Uniqueness
1,2,7-Trimethyldecahydro-1,7-ethanoazulen-2-ol is unique due to its specific arrangement of methyl and hydroxyl groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
89951-22-4 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
3,4,7-trimethyltricyclo[5.3.2.04,11]dodecan-3-ol |
InChI |
InChI=1S/C15H26O/c1-13-6-4-5-11-9-15(3,16)14(2,8-7-13)12(11)10-13/h11-12,16H,4-10H2,1-3H3 |
Clave InChI |
TVVHEFCDTNIWRV-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCC3CC(C(C3C1)(CC2)C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


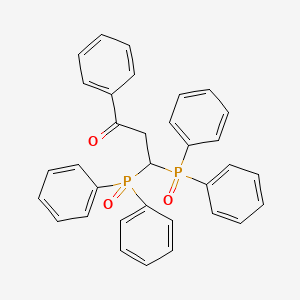

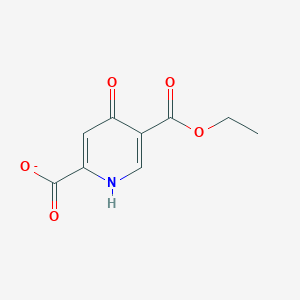
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397624.png)
![5-Methyl-2-azabicyclo[3.2.2]non-1-ene](/img/structure/B14397633.png)

![3-[2-(3-Methylphenoxy)ethyl]aniline](/img/structure/B14397643.png)
amino}prop-2-enal](/img/structure/B14397646.png)

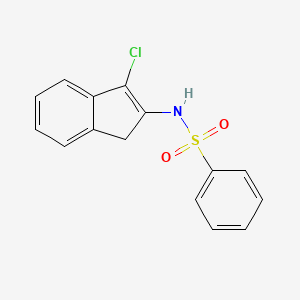
phosphanium bromide](/img/structure/B14397654.png)
